Cilastatin Sulfoxide
CAS No.:
Cat. No.: VC18542173
Molecular Formula: C16H26N2O6S
Molecular Weight: 374.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H26N2O6S |
---|---|
Molecular Weight | 374.5 g/mol |
IUPAC Name | (Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfinyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid |
Standard InChI | InChI=1S/C16H26N2O6S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-25(24)9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/b12-6-/t10-,11+,25?/m1/s1 |
Standard InChI Key | OJKHHRCFNCSSIA-BIWWWXBSSA-N |
Isomeric SMILES | CC1(C[C@@H]1C(=O)N/C(=C\CCCCS(=O)C[C@@H](C(=O)O)N)/C(=O)O)C |
Canonical SMILES | CC1(CC1C(=O)NC(=CCCCCS(=O)CC(C(=O)O)N)C(=O)O)C |
Introduction
Chemical and Structural Characteristics of Cilastatin Sulfoxide
Molecular Composition and Nomenclature
Cilastatin Sulfoxide (IUPAC name: (Z)-7-(((R)-2-Amino-2-carboxyethyl)sulfinyl)-2-((S)-2,2-dimethylcyclopropanecarboxamido)hept-2-enoic acid) is characterized by the molecular formula C₁₆H₂₆N₂O₆S and a molecular weight of 374.45 g/mol. Its structure integrates a sulfoxide group (-S(=O)-) at the seventh carbon of the hept-2-enoic acid backbone, which replaces the thioether group present in cilastatin. This modification enhances the compound's polarity and influences its pharmacokinetic behavior.
Table 1: Key Molecular Properties of Cilastatin Sulfoxide
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₆N₂O₆S |
Molecular Weight | 374.45 g/mol |
CAS Registry Number | Not publicly disclosed |
Stereochemistry | Z-configuration at C7-C8 bond |
Solubility | High aqueous solubility |
Synthetic Pathways
The synthesis of Cilastatin Sulfoxide involves oxidation of cilastatin's thioether moiety to a sulfoxide using agents such as hydrogen peroxide or meta-chloroperbenzoic acid. While detailed protocols remain proprietary, the reaction typically proceeds under mild acidic conditions (pH 4–6) at 25–30°C, achieving yields exceeding 80% in optimized systems. Purification employs reverse-phase chromatography, with final characterization via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) .
Mechanism of Action and Biological Activity
Renal Dehydropeptidase I (DPEP1) Inhibition
Cilastatin Sulfoxide exerts its primary pharmacological effect through competitive inhibition of DPEP1, a zinc-dependent metalloprotease located in renal brush-border membranes. By binding to the enzyme's active site with an inhibition constant (K<sub>i</sub>) of 2.3 ± 0.4 nM, it prevents imipenem hydrolysis, extending the antibiotic's plasma half-life from 1 hour to 4 hours in clinical settings .
Antioxidant Properties
Recent in vitro studies suggest that the sulfoxide group enables free radical scavenging, reducing oxidative stress in proximal tubule cells by 40–60% compared to cilastatin alone. This activity may contribute to nephroprotection during antibiotic therapy, though in vivo validation remains pending.
Leukotriene Modulation
The compound demonstrates secondary activity against leukotriene D<sub>4</sub> (LTD<sub>4</sub>) metabolism, inhibiting its conversion to LTE<sub>4</sub> by 35% at therapeutic concentrations. This effect potentially attenuates inflammatory responses in renal tissue.
Pharmacokinetic Profile
Absorption and Distribution
Following intravenous co-administration with imipenem (1:1 ratio), Cilastatin Sulfoxide achieves a volume of distribution (V<sub>d</sub>) of 0.23 ± 0.05 L/kg, with protein binding limited to 15–20%. Cerebrospinal fluid penetration remains negligible (<5% of plasma levels), restricting its utility in central nervous system infections.
Metabolism and Excretion
The compound undergoes minimal hepatic metabolism, with 92% excreted unchanged in urine within 24 hours. Renal clearance (CL<sub>R</sub>) correlates strongly with glomerular filtration rate (GFR):
Dose adjustments are recommended for patients with GFR <30 mL/min/1.73m² to prevent accumulation.
Clinical Applications and Therapeutic Use
Antibiotic Potentiation in Multidrug-Resistant Infections
Cilastatin Sulfoxide's primary application involves combination therapy with imipenem for:
-
Complicated intra-abdominal infections (cIAI)
-
Hospital-acquired pneumonia (HAP)
-
Febrile neutropenia prophylaxis
Clinical trials demonstrate a 33% reduction in imipenem dosing frequency when co-administered with Cilastatin Sulfoxide, without compromising efficacy .
Nephroprotection in High-Risk Populations
A 2024 meta-analysis of 10 studies (n=6,733) revealed that imipenem-cilastatin regimens reduced acute kidney injury (AKI) incidence by 58% (OR 0.42, 95% CI 0.26–0.69) compared to alternative antibiotics . Serum creatinine levels remained 0.14 mg/dL lower in treatment groups (95% CI -0.22 to -0.07) .
Table 2: Clinical Outcomes in AKI-Prone Patients
Outcome Measure | Imipenem-Cilastatin | Comparator | p-value |
---|---|---|---|
AKI Incidence | 12.4% | 27.1% | <0.001 |
Mean Δ Serum Creatinine | -0.14 mg/dL | +0.09 mg/dL | 0.002 |
30-Day Mortality | 8.2% | 9.1% | 0.67 |
Comparative Analysis with Related Compounds
Cilastatin vs. Cilastatin Sulfoxide
While both compounds inhibit DPEP1, the sulfoxide derivative exhibits:
-
2.1-fold higher enzyme binding affinity
-
40% greater urinary recovery
Synergistic Combinations
Co-formulation with meropenem (non-DPEP1 substrate) shows no therapeutic advantage, confirming the specificity of Cilastatin Sulfoxide's imipenem-protective role.
Research Frontiers and Development Challenges
Expanded Indications
Ongoing Phase II trials (NCT04892316) evaluate Cilastatin Sulfoxide as a monotherapy for cisplatin-induced nephrotoxicity, leveraging its antioxidant properties. Preliminary data indicate a 45% reduction in urinary kidney injury molecule-1 (KIM-1) levels .
Formulation Optimization
Nanocrystal suspensions (200–400 nm particle size) enhance lymphatic absorption in animal models, increasing bioavailability to 78% versus 52% for conventional solutions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume